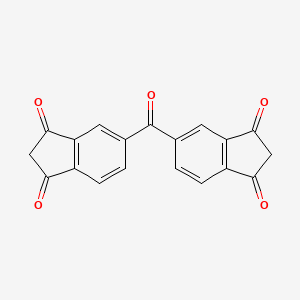
5,5'-Carbonylbis(1H-indene-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Carbonylbis(1H-indene-1,3(2H)-dione): is an organic compound with a unique structure that features two indene-1,3-dione units connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) typically involves the reaction of indene-1,3-dione with a carbonylating agent. One common method is the use of phosgene or its derivatives under controlled conditions to introduce the carbonyl linkage between the two indene-1,3-dione units. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals like phosgene.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acid derivatives.
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: : The compound can participate in substitution reactions, where functional groups on the indene-1,3-dione units are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, inert solvents like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene-1,3-dione derivatives.
Scientific Research Applications
Chemistry: : 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) is used as a building block in organic synthesis
Biology: : In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive carbonyl group.
Medicine: : The compound’s derivatives have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: : In the industrial sector, 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) is used in the production of advanced materials, such as polymers and resins, due to its ability to form stable, high-molecular-weight compounds.
Mechanism of Action
The mechanism of action of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) involves its reactive carbonyl group, which can interact with various molecular targets. In biological systems, this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved in these interactions are often related to the compound’s ability to undergo nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Indene-1,3-dione: The parent compound of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione), which lacks the carbonyl linkage.
1,3-Indandione: A structurally related compound with similar reactivity but different applications.
Benzil: Another diketone compound with a similar carbonyl structure but different aromatic units.
Uniqueness: : 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) is unique due to its dual indene-1,3-dione units connected by a carbonyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C19H10O5 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
5-(1,3-dioxoindene-5-carbonyl)indene-1,3-dione |
InChI |
InChI=1S/C19H10O5/c20-15-7-17(22)13-5-9(1-3-11(13)15)19(24)10-2-4-12-14(6-10)18(23)8-16(12)21/h1-6H,7-8H2 |
InChI Key |
JLGIBEAVRQOEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















